Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
CAS No.: 108740-74-5
Cat. No.: VC0018898
Molecular Formula: C₁₈H₂₂O₄S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108740-74-5 |
|---|---|
| Molecular Formula | C₁₈H₂₂O₄S |
| Molecular Weight | 382.43 |
| IUPAC Name | [(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |
| SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Properties and Structure
Chemical Identity and Structural Characteristics
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is a modified L-rhamnose sugar with a phenylthio group at the anomeric position (C-1) and acetyl protecting groups at positions C-2, C-3, and C-4. It is a white crystalline solid that demonstrates good solubility in common organic solvents including chloroform, acetone, and methanol, making it convenient for various chemical transformations and analytical procedures .
Physical and Chemical Properties
The compound possesses several important physical and chemical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 108740-74-5 |
| Molecular Formula | C18H22O7S |
| Molecular Weight | 382.43 g/mol |
| Physical Appearance | White crystalline solid |
| Solubility | Soluble in chloroform, acetone, methanol |
| IUPAC Name | [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
| InChI | InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |
| SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
The stereochemistry of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is a critical aspect of its structure. The compound maintains the alpha configuration at the anomeric center, which is essential for its reactivity and biological properties. The L-rhamnose backbone provides the 6-deoxy feature characteristic of this sugar, with a methyl group at C-5 .
Synthesis Methods
Classical Synthesis Approaches
Several synthetic approaches have been developed for the preparation of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside. One of the most common methods involves the reaction of tetra-acetylated L-rhamnose with thiophenol in the presence of a Lewis acid catalyst:
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Treatment of tetra-acetylated L-rhamnose with thiophenol and BF3·Et2O in dry CH2Cl2 furnishes Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside in excellent yield (91%) after purification by column chromatography .
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Alternative synthetic methods include the reaction of rhamnose with phenyl thioacetate in the presence of acetic anhydride and sulfuric acid, or the reaction of rhamnose with phenyl disulfide in the presence of sodium hydroxide and acetic acid .
Transformation and Derivatization
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside serves as a versatile intermediate that can undergo various transformations:
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Deacetylation using Zemplén conditions (sodium methoxide in methanol) quantitatively yields Phenyl 1-thio-α-L-rhamnopyranoside, which can be selectively protected to access a range of derivatives .
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Hydrolysis using trichloroisocyanuric acid (TCCA) in aqueous acetone produces 2,3,4-tri-O-acetyl-L-rhamnopyranoside in high yield (88%), which can be further transformed into trichloroacetimidate donors .
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Selective protection strategies allow for the preparation of orthogonally protected derivatives that are valuable in complex oligosaccharide synthesis.
Analytical Characterization Techniques
Spectroscopic Methods
Multiple spectroscopic techniques are employed for the identification and characterization of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide critical information about the structure. The anomeric proton typically appears as a doublet at approximately δ 5.47 ppm with a small coupling constant (J = 1.0 Hz), confirming the alpha configuration. The methyl group at C-5 appears as a doublet at approximately δ 1.36 ppm .
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Infrared (IR) Spectroscopy: This technique identifies functional groups, particularly the characteristic acetyl carbonyl stretching bands.
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Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, aiding in structural confirmation.
Chromatographic Techniques
Various chromatographic methods are employed for the purification and analysis of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside:
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Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
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Column Chromatography: Typically using silica gel with petroleum ether/ethyl acetate mixtures as eluents for purification.
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High-Performance Liquid Chromatography (HPLC): Enables more precise analytical and preparative separations .
Biological Properties
Bioactivity Profile
Research has revealed that Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside possesses several biological activities that make it a compound of interest for pharmaceutical applications:
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Anticancer Activity: Studies suggest potential anticancer properties, although the exact mechanisms remain under investigation.
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Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects in preliminary studies.
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Antiviral Activity: Some research indicates potential effectiveness against certain viral infections.
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Antimicrobial Properties: Activity against various bacterial and fungal strains has been reported .
Applications in Scientific Research
Synthetic Carbohydrate Chemistry
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside serves as a valuable building block in carbohydrate chemistry:
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Glycosyl Donor: It functions as an efficient glycosyl donor in the synthesis of complex oligosaccharides, particularly those containing L-rhamnose units.
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Intermediate in Multistep Synthesis: As demonstrated in the literature, it serves as a key intermediate in the synthesis of biologically relevant oligosaccharides. For instance, it has been used in the preparation of trisaccharides through both stepwise and one-pot sequential glycosylation approaches .
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Orthogonal Glycosylation Strategies: The thioglycoside functionality allows for orthogonal activation in the presence of other glycosyl donors, enabling sophisticated synthetic sequences.
Biochemical and Diagnostic Applications
The compound has found applications in biochemical research and diagnostic tool development:
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Enzyme Assays: It has been used in assaying the activity of various enzymes, including glycosidases, fucosyltransferases, and sialyltransferases.
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Biosensor Development: The compound has contributed to the development of carbohydrate-based biosensors for various diagnostic applications.
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Structural Biology Studies: It has been employed in studies exploring carbohydrate-protein interactions, providing insights into molecular recognition processes .
Current Research Status and Future Directions
Recent Advances
Research on Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside continues to evolve:
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Synthetic Methodology: Improvements in synthetic approaches have been reported, including more efficient catalytic systems and environmentally friendly conditions.
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Biological Activity Studies: More detailed investigations into the biological mechanisms underlying the compound's bioactivities are ongoing.
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Structural Modifications: Research on structural analogs to enhance specific properties is an active area of investigation .
Future Research Opportunities
Several promising research directions can be identified:
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs with modifications at various positions could lead to compounds with enhanced biological activities.
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Mechanism of Action Studies: Further investigation into the molecular mechanisms responsible for the compound's biological effects would provide valuable insights for potential therapeutic applications.
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Analytical Method Development: Creating more sensitive and specific methods for detecting and quantifying the compound in complex biological matrices would facilitate pharmacological studies.
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Clinical Evaluation: Conducting preliminary clinical trials with promising derivatives could pave the way for therapeutic applications .
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